2-氨基-5-甲基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

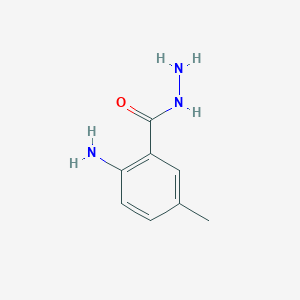

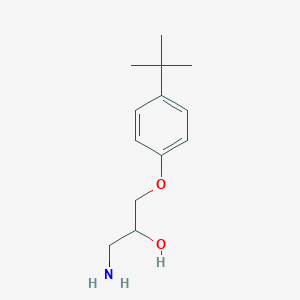

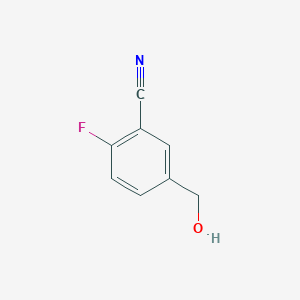

2-Amino-5-methylbenzohydrazide is a chemical compound that is part of a broader class of compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide group (-CO-NH-NH2) attached to an aromatic or aliphatic structure. In the case of 2-Amino-5-methylbenzohydrazide, the hydrazide group is connected to a benzene ring that is substituted with an amino group at the second position and a methyl group at the fifth position. This structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related 2-aminobenzohydrazide derivatives has been explored in several studies. For instance, N-functionalized derivatives of 2-aminobenzohydrazide were synthesized by reacting methyl anthranilate with various acid chlorides to yield amide derivatives, which were then converted to benzohydrazide derivatives by reacting with hydrazine . Another study reported the reaction of 2-aminobenzohydrazides with Schiff bases in methanol followed by KMnO4 oxidation, leading to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-methylbenzohydrazide has been determined using various spectroscopic and analytical methods. For example, the crystal and molecular structure of 2-amino-3-methylbenzoic acid, a compound with a similar substitution pattern on the benzene ring, was determined using three-dimensional least-squares techniques, revealing that except for two hydrogen atoms of the methyl group, the molecule is approximately planar .

Chemical Reactions Analysis

2-Aminobenzohydrazides are reactive intermediates that can undergo various chemical reactions. They can react with Schiff bases to form quinazolinones and oxadiazoles . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate has been shown to produce pyrimido[1,2-a]benzimidazoles, which can undergo further transformations such as methylation, catalytic hydrogenation, and reaction with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-5-methylbenzohydrazide have been studied using computational methods. For instance, the molecular properties and vibrational study of Methyl 2-amino 5-bromobenzoate were investigated using density functional theory (DFT), revealing insights into the molecule's dynamics, electronic properties, and non-linear optical (NLO) activity . These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including the development of new materials and pharmaceuticals.

科学研究应用

抗肿瘤和抗微生物活性

2-氨基-5-甲基苯甲酰肼衍生物在抗肿瘤和抗微生物活性领域显示出有希望的应用。从这种衍生物合成的一些化合物展示出显著的抗肿瘤和抗微生物效果,表明它们有潜力成为制药发展的关键前体(Abou-Elmagd & Hashem, 2016)。

降压和α-阻滞剂

该化合物已被用于合成硫代半胱氨酸、三唑和席夫碱,显示出良好的降压和α-阻滞活性,毒性低。这突显了它在创造新的心血管药物中的潜力(Abdel-Wahab et al., 2008)。

腐蚀抑制

在材料科学领域,2-氨基-5-甲基苯甲酰肼衍生物已被研究作为钢铁在氯化钠介质中的腐蚀抑制剂。这种应用对延长金属结构和部件的寿命至关重要(Gece & Bilgiç, 2009)。

免疫调节作用

研究表明,2-氨基-5-甲基苯甲酰肼衍生物具有免疫调节特性,对淋巴细胞的增殖和某些细胞因子的产生有影响。这为该化合物在治疗自身免疫性疾病或增强疫苗效力方面打开了途径(Drynda et al., 2014)。

酶抑制

2-氨基-5-甲基苯甲酰肼衍生物也被探讨其作为酶抑制剂的潜力,特别是脂肪酶和α-葡萄糖苷酶抑制剂。这在治疗肥胖和糖尿病等疾病方面可能具有重要意义(Bekircan et al., 2015)。

安全和危害

The safety information for 2-Amino-5-methylbenzohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

属性

IUPAC Name |

2-amino-5-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOORXFLYLJSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378947 |

Source

|

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylbenzohydrazide | |

CAS RN |

28461-49-6 |

Source

|

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)